

10(S)-HOME and its role in bacterial metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **10(S)-HOME**

Cat. No.: **B1254622**

[Get Quote](#)

An In-depth Technical Guide to **10(S)-HOME** and Its Role in Bacterial Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

10(S)-hydroxy-12(Z)-octadecenoic acid, hereafter referred to as **10(S)-HOME**, is a fatty acid metabolite produced by gut microbes, notably species of *Lactobacillus* and *Bifidobacterium*, from the dietary polyunsaturated fatty acid, linoleic acid. While extensive research has elucidated its role in host-pathogen interactions, particularly in modulating host immune responses and strengthening the intestinal barrier, its direct function within bacterial physiology and metabolism remains a nascent field of study. The primary established role of **10(S)-HOME** in bacteria is as a key metabolic intermediate in the pathway that converts linoleic acid to conjugated linoleic acid (CLA), a process considered to be a detoxification mechanism. This guide synthesizes the current understanding of **10(S)-HOME**'s biosynthesis and its established role in bacterial metabolic pathways, highlights the significant gaps in knowledge regarding its potential signaling functions within bacteria, and provides relevant experimental methodologies.

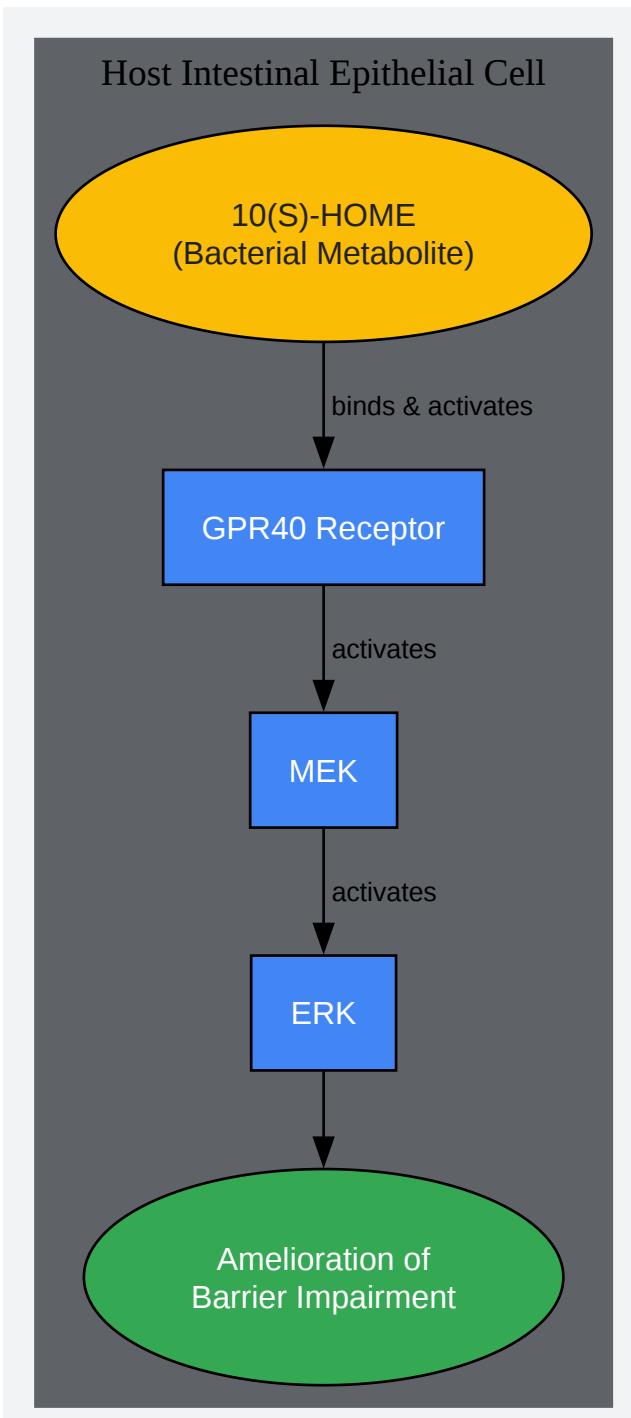
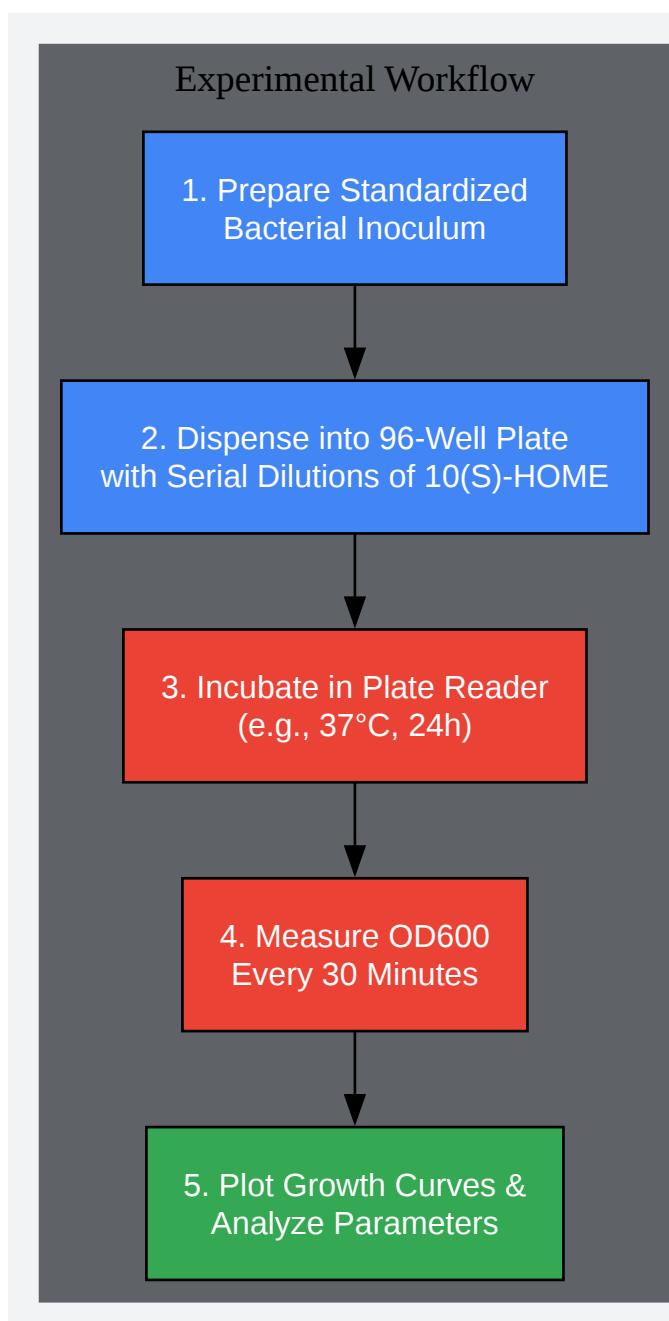
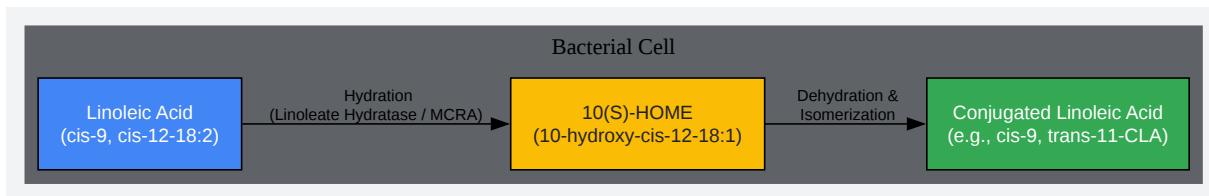
Introduction to **10(S)-HOME**

10(S)-HOME is an 18-carbon hydroxylated fatty acid. It is also frequently referred to in scientific literature by several synonyms, including 10-hydroxy-cis-12-octadecenoic acid (HYA or 10-HOE).^[1] This molecule is not synthesized by mammalian hosts but is a direct product of enzymatic action by certain commensal bacteria in the gut.^{[1][2]} The enzyme responsible, linoleate hydratase, transforms dietary linoleic acid into **10(S)-HOME**.^[1] In bacteria such as *Lactobacillus plantarum* and *Bifidobacterium breve*, **10(S)-HOME** is the first intermediate in the

multi-step enzymatic conversion of linoleic acid into various isomers of conjugated linoleic acid (CLA).[\[1\]](#)[\[3\]](#)[\[4\]](#)

Biosynthesis of **10(S)-HOME** in Bacteria

The formation of **10(S)-HOME** is the initial and rate-limiting step in the biohydrogenation pathway of linoleic acid in several bacterial species.




2.1. The Linoleate Hydratase Reaction The synthesis is a direct hydration reaction:

- Substrate: Linoleic acid (cis-9, cis-12-octadecenoic acid)
- Enzyme: Linoleate hydratase (also known as myosin-cross-reactive antigen, MCRA).[\[1\]](#)[\[5\]](#)
- Product: 10(S)-hydroxy-12(Z)-octadecenoic acid (**10(S)-HOME**)

This reaction involves the addition of a water molecule across the double bond at the C-9 position of linoleic acid, resulting in a hydroxyl group at the C-10 position. In bifidobacteria, this enzymatic reaction has been shown to be reversible, with recombinant MCRA capable of converting **10(S)-HOME** back to linoleic acid.[\[1\]](#)[\[5\]](#)

2.2. Role as an Intermediate in Conjugated Linoleic Acid (CLA) Production In many producing organisms, **10(S)-HOME** does not accumulate as an end-product but is further metabolized. In *Lactobacillus acidophilus* and *Lactobacillus plantarum*, **10(S)-HOME** is a crucial intermediate that is subsequently dehydrated and isomerized to form CLA.[\[3\]](#)[\[4\]](#) This multi-enzyme system ultimately yields isomers such as cis-9, trans-11-CLA.[\[4\]](#) The conversion of linoleic acid to CLA via the **10(S)-HOME** intermediate is considered a detoxification pathway, as high concentrations of free linoleic acid can be toxic to bacteria by disrupting their cell membranes.[\[6\]](#)

Diagram: Biosynthesis of CLA via **10(S)-HOME** Intermediate

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of 10-hydroxy-cis-12-octadecenoic acid in transforming linoleic acid into conjugated linoleic acid by bifidobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A gut microbial metabolite of linoleic acid, 10-hydroxy-cis-12-octadecenoic acid, ameliorates intestinal epithelial barrier impairment partially via GPR40-MEK-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of conjugated fatty acids by lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugated Linoleic Acid Accumulation via 10-Hydroxy-12-Octadecaenoic Acid during Microaerobic Transformation of Linoleic Acid by Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Linoleic Acid on Gut-Derived Bifidobacterium breve DSM 20213: A Transcriptomic Approach [mdpi.com]
- To cite this document: BenchChem. [10(S)-HOME and its role in bacterial metabolism]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1254622#10-s-home-and-its-role-in-bacterial-metabolism>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com